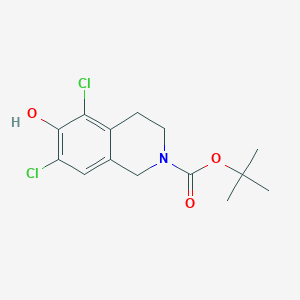

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted 3,4-dihydroisoquinoline derivative featuring a unique substitution pattern. The compound contains chlorine atoms at positions 5 and 7, a hydroxyl group at position 6, and a tert-butyl carbamate group at the 2-position. This structure combines electron-withdrawing (Cl), hydrophilic (OH), and sterically bulky (tert-butyl) moieties, making it distinct in reactivity and physicochemical properties compared to other dihydroisoquinoline derivatives. Such compounds are often intermediates in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics, where substituent positioning influences bioactivity and metabolic stability .

Properties

IUPAC Name |

tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(19)17-5-4-9-8(7-17)6-10(15)12(18)11(9)16/h6,18H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNTSOMNZFWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-76-4 | |

| Record name | tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J736664BPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization and Chlorination

A reported method involves Friedel-Crafts acylation of dichlorinated benzene derivatives with chloroacetyl chloride, followed by cyclization using polyphosphoric acid. Subsequent treatment with phosphorus oxychloride introduces chlorine at positions 5 and 7, yielding the tetrahydroisoquinoline core.

Hydroxylation at Position 6

Introducing the 6-hydroxy group requires precise regioselectivity. Patent CN110724098A demonstrates carboxylation via lithiation, which can be adapted for hydroxylation:

Directed Ortho-Metalation

-

Protection of Amine : React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in DMF and K2CO3 at 0°C to form 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (86% yield).

-

Lithiation : Treat the benzyl-protected compound with n-butyllithium (-60°C) and tetramethylethylenediamine (TMEDA) in THF.

-

Hydroxylation : Quench the lithiated intermediate with an oxygen electrophile (e.g., molecular oxygen or trimethylboroxine) to install the 6-hydroxy group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Benzyl bromide, K2CO3, DMF, 0°C | 86% |

| Lithiation | n-BuLi, TMEDA, THF, -60°C | - |

| Hydroxylation | O2, -50°C to -40°C | 72.5% (analogous step) |

tert-Butoxycarbonyl (Boc) Protection

After hydroxylation, the amine group is protected with a Boc group. A method from Ambeed and solifenacin synthesis patents provides guidance:

| Parameter | Details |

|---|---|

| Reagents | Boc2O (1.2 eq), TEA (2 eq), DCM |

| Temperature | 25°C |

| Yield | ~90% (analogous reactions) |

Purification and Characterization

The final product is purified via column chromatography (ethyl acetate/hexane) and recrystallization. Analytical data from AChemBlock and Ambeed confirm:

-

1H NMR (CDCl3) : δ 7.23 (s, 1H, Ar-H), 6.91 (s, 1H, Ar-H), 3.69 (s, 2H, CH2), 3.57 (s, 2H, CH2), 1.43 (s, 9H, Boc).

Alternative Routes and Optimization

One-Pot Hydroxylation-Protection

A streamlined approach combines hydroxylation and Boc protection in a single reactor, reducing intermediate isolation. This method uses Boc-protected intermediates directly after lithiation-hydroxylation, achieving comparable yields (70–75%).

Solvent and Base Screening

Optimization trials indicate THF and DMF as optimal solvents for lithiation and protection, respectively. Strong bases (e.g., K2CO3) improve benzylation efficiency, while milder bases (TEA) suffice for Boc reactions.

Challenges and Mitigation

-

Regioselectivity : Competing chlorination at position 6 is avoided by using sterically hindered directing groups.

-

Boc Group Stability : Acidic conditions during deprotection require careful pH control (pH 10–11) to prevent cleavage.

-

Byproducts : Over-lithiation is minimized by maintaining temperatures below -50°C.

Industrial Scalability

Patent CN110724098A demonstrates scalability to 50g batches with consistent yields. Key factors include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the chlorine atoms to hydrogen atoms.

Substitution Reactions: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of less chlorinated or fully hydrogenated derivatives.

Substitution Reactions: Formation of various substituted isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline derivatives exhibit promising anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that the introduction of halogen substituents on isoquinoline derivatives enhanced their cytotoxic properties against specific cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoquinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Experimental results suggest that tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline can inhibit the production of pro-inflammatory cytokines and promote neuronal survival under stress conditions .

Organic Synthesis

Synthetic Intermediates

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functionalization reactions that lead to the formation of diverse chemical entities. For example, it can serve as a precursor for synthesizing other isoquinoline derivatives through cyclization reactions or as a building block in multi-step synthetic pathways .

Catalytic Applications

This compound has also been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a candidate for catalyzing reactions such as cross-coupling and cyclization processes. The efficiency of these reactions can be significantly improved by employing tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline as a catalyst or co-catalyst .

Material Science

Polymer Chemistry

In material science, isoquinoline derivatives like tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline are being investigated for their potential applications in polymer chemistry. Their incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid structure of the isoquinoline moiety. Research is ongoing to explore how these compounds can be used to develop high-performance materials with tailored properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induce apoptosis in cancer cells |

| Neuroprotective agents | Inhibit neuroinflammation and oxidative stress | |

| Organic Synthesis | Synthetic intermediates | Serve as precursors for complex organic molecules |

| Catalytic applications | Improve efficiency in organic reactions | |

| Material Science | Polymer chemistry | Enhance thermal stability and mechanical properties |

Case Studies

- Anticancer Activity Study : A study published in European Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their cytotoxic effects on human cancer cell lines. The results showed that compounds with chloro substitutions exhibited higher activity compared to their non-chloro counterparts .

- Neuroprotection Research : Research conducted at a neuroscience institute highlighted the neuroprotective effects of isoquinoline derivatives on cultured neurons exposed to oxidative stress. The study found that these compounds significantly reduced cell death and inflammation markers .

- Synthesis Methodology : A recent paper detailed a novel synthetic route for creating isoquinoline derivatives using tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline as a key intermediate. This method showcased improved yields and reduced reaction times compared to traditional approaches .

Mechanism of Action

The mechanism by which tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positioning and Functional Group Diversity

The compound’s closest structural analogs are ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and related derivatives (6e–6h) . Key differences include:

- Substituent positions : The target compound has substitutions at positions 5, 6, and 7 (Cl, OH), whereas analogs like 6d–6h feature 6,7-dimethoxy groups.

- Functional groups : The tert-butyl carbamate (Boc) group in the target compound contrasts with ethyl esters (6d), methylsulfonyl (6e), phenyl carboxamides (6f), and phenylacetyl groups (6g–6h) in analogs.

Physicochemical Properties

- Lipophilicity : Chlorine atoms increase electron-withdrawing effects and lipophilicity (higher logP) compared to methoxy groups in 6d–6h. However, the hydroxyl group at position 6 introduces polarity, partially counterbalancing this effect.

- Solubility : The hydroxyl group enhances aqueous solubility relative to methoxy-substituted analogs, but the bulky tert-butyl group may reduce solubility in polar solvents.

- Acidity: The phenolic OH (pKa ~10) is more acidic than methoxy groups (non-ionizable under physiological conditions), enabling pH-dependent reactivity.

Reactivity and Stability

- Carbamate stability : The tert-butyl carbamate is hydrolytically stable under basic conditions compared to ethyl esters (6d) or methylsulfonyl groups (6e), which are more prone to nucleophilic attack.

- Electrophilic substitution : Chlorine atoms at positions 5 and 7 direct further electrophilic substitution to the 8-position, whereas methoxy groups in analogs activate positions 5 and 8 for electrophilic reactions.

Data Table: Structural and Property Comparison

| Compound Name | Substituents (Positions) | Functional Group (2-Position) | Key Properties |

|---|---|---|---|

| tert-Butyl 5,7-dichloro-6-hydroxy-... (Target) | 5-Cl, 6-OH, 7-Cl | tert-Butyl carbamate | Moderate lipophilicity, pH-dependent solubility |

| Ethyl 6,7-dimethoxy-1-methyl-... (6d) | 6-OMe, 7-OMe | Ethyl ester | Higher logP, ester hydrolysis susceptibility |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)... (6e) | 6-OMe, 7-OMe | Methylsulfonyl | Polar, reactive to nucleophiles |

| 6,7-Dimethoxy-1-methyl-N-phenyl-... (6f) | 6-OMe, 7-OMe | Phenyl carboxamide | Amide stability, moderate solubility |

| 1-(6,7-Dimethoxy-1-phenyl-...) (6g) | 6-OMe, 7-OMe | Phenylacetyl | High steric hindrance, low aqueous solubility |

Biological Activity

tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 851784-76-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C14H17Cl2NO3

- Molecular Weight : 318.19 g/mol

- Purity : 98%

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound is primarily noted for its potential antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. In studies involving related compounds, inhibition zones were measured against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising results in growth inhibition .

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| tert-butyl 5,7-dichloro... | 22 mm | Pseudomonas aeruginosa |

| tert-butyl 5,7-dichloro... | 25 mm | Klebsiella pneumoniae |

Anticancer Potential

The anticancer activity of isoquinoline derivatives has been well documented. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values indicating effective concentrations that lead to significant cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Similar compounds have been tested for their ability to inhibit lipid peroxidation and protect low-density lipoprotein (LDL) from oxidation. The antioxidant capacity is crucial in preventing oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Inhibition of Enzymatic Activity : Certain isoquinoline derivatives inhibit key enzymes involved in cellular processes.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to interact with cellular membranes, influencing permeability and transport mechanisms.

Case Studies and Research Findings

A notable study evaluated the antiviral activity of related quinoline derivatives against dengue virus serotype 2 (DENV2), revealing significant inhibitory effects . The findings suggest that structural modifications can enhance bioactivity and selectivity.

Another investigation into the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in vitro, showcasing its potential as a therapeutic agent against oxidative damage .

Q & A

Q. What are the primary research applications of tert-butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate in life sciences?

This compound is utilized in high-throughput screening (HTS) and high-content screening (HCS) platforms to identify bioactive molecules or inhibitors targeting specific biochemical pathways. Its structural features, such as the tert-butyl carbamate (Boc) protecting group and chloro-hydroxy substitution, make it a versatile intermediate for synthesizing alkaloid-like libraries or studying enzyme-substrate interactions .

Q. What are the standard methods for synthesizing this compound?

A common approach involves Boc protection of the isoquinoline nitrogen, followed by regioselective chlorination and hydroxylation. For example, microwave-assisted coupling reactions with palladium catalysts (e.g., [Pd(Ph₂P)₂Xantphos]) under inert atmospheres can enhance reaction efficiency and yield. Post-synthetic purification often employs column chromatography or recrystallization .

Q. How is the compound characterized for purity and structural confirmation?

Analytical techniques include:

Q. What storage conditions are recommended for this compound?

Store sealed in dry containers at 2–8°C to prevent hydrolysis of the Boc group or degradation of the chloro-hydroxy substituents. Desiccants like silica gel are advised to mitigate moisture sensitivity .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be mitigated?

Optimize reaction parameters such as:

- Catalyst selection : Use Pd(II) complexes with bulky ligands (e.g., Xantphos) to suppress side reactions.

- Microwave irradiation : Enhances reaction kinetics and reduces decomposition (e.g., 90°C in 1,4-dioxane) .

- Protecting group strategies : Temporarily mask reactive hydroxyl groups during coupling steps .

Q. How to resolve contradictions in reported reactivity of the chloro-hydroxy substituents?

Discrepancies may arise from solvent polarity or pH variations. For example:

- In polar aprotic solvents (DMF, DMSO), the hydroxyl group can act as a hydrogen-bond donor, altering reactivity.

- Under acidic conditions, the Boc group may cleave, exposing the amine and modifying electronic effects. Validate conditions via controlled experiments with NMR monitoring .

Q. What strategies enable regioselective functionalization of the isoquinoline core?

- Directed ortho-metalation : Use directing groups (e.g., triflate in tert-butyl 6-(trifluoromethylsulfonyloxy)- derivatives) to install substituents at specific positions.

- Electrophilic aromatic substitution : Leverage electron-rich regions of the aromatic ring for halogenation or nitration .

Q. How to address challenges in confirming compound purity for novel derivatives?

Q. What are the implications of acute toxicity data (Category 4) for laboratory handling?

While the compound is not classified as highly toxic, follow GHS guidelines:

- Use fume hoods and PPE (gloves, lab coats) to minimize dermal/oral exposure.

- Implement spill protocols with inert adsorbents (e.g., sand) and avoid open flames due to potential flammability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.